molecular formula C15H18OS B13836848 [(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene

[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene

Cat. No.: B13836848
M. Wt: 246.4 g/mol
InChI Key: DABJLJPNOMGZNM-CWQZNGJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene is a complex organic compound characterized by a cyclohexene ring substituted with a prop-1-en-2-yl group and a sulfinylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene typically involves multiple steps, starting with the preparation of the cyclohexene ring. The prop-1-en-2-yl group is introduced through a series of alkylation reactions, while the sulfinylbenzene moiety is added via sulfoxidation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler hydrocarbon structure.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone, while reduction can produce a hydrocarbon derivative.

Scientific Research Applications

[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfanylbenzene: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    [(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfonylbenzene: Contains a sulfonyl group, which is a fully oxidized form of the sulfinyl group.

Uniqueness

[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene

InChI

InChI=1S/C15H18OS/c1-12(2)13-8-10-15(11-9-13)17(16)14-6-4-3-5-7-14/h3-7,10,13H,1,8-9,11H2,2H3/t13-,17?/m0/s1

InChI Key

DABJLJPNOMGZNM-CWQZNGJJSA-N

Isomeric SMILES

CC(=C)[C@@H]1CCC(=CC1)S(=O)C2=CC=CC=C2

Canonical SMILES

CC(=C)C1CCC(=CC1)S(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.